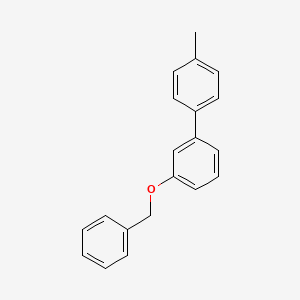

3-(Benzyloxy)-4'-methyl-1,1'-biphenyl

Description

3-(Benzyloxy)-4'-methyl-1,1'-biphenyl is a biphenyl derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 3-position of one phenyl ring and a methyl group (-CH₃) at the 4'-position of the adjacent phenyl ring. Its molecular formula is C₂₀H₁₈O, with a calculated molecular weight of 274.36 g/mol.

The benzyloxy group is commonly employed as a protective group for hydroxyl functionalities in organic synthesis, while the methyl substituent enhances steric stability. This compound likely serves as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its aromatic rigidity and functional versatility.

Properties

Molecular Formula |

C20H18O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-methyl-4-(3-phenylmethoxyphenyl)benzene |

InChI |

InChI=1S/C20H18O/c1-16-10-12-18(13-11-16)19-8-5-9-20(14-19)21-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3 |

InChI Key |

QAAYLKGCTSUFPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4’-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of 3-(Benzyloxy)-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters can be tailored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the benzyloxy group can produce benzyl alcohol or toluene derivatives.

Substitution: Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the phenyl rings.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl exhibits significant anticancer properties. A study highlighted its synthesis and characterization as part of a library of biphenyl carboxylic acids, where it demonstrated potent activity against breast cancer cell lines MCF-7 and MDA-MB-231 with an IC50 value of 9.92 µM . The mechanism of action involves the compound's ability to bind effectively to estrogen receptors, suggesting a pathway for inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 9.92 | Estrogen receptor binding |

| MDA-MB-231 | 10.14 | Apoptosis induction |

Immunotherapy Applications

Another promising application of 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl is in the field of immunotherapy. Recent studies have shown that biphenyl derivatives can act as PD-1/PD-L1 blockers, which are crucial in cancer immunotherapy. The compound was found to induce dimerization of PD-L1, thereby enhancing immune response against tumors . This mechanism positions it as a potential candidate for further development in therapeutic strategies aimed at enhancing anti-tumor immunity.

Synthesis and Characterization Studies

The synthesis of 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl typically involves palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling method. This approach allows for the efficient formation of biphenyl structures with various substituents that can enhance biological activity . Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies and Research Findings

Several case studies have documented the efficacy of 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl in various experimental setups:

- In Vitro Studies : In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines, suggesting its potential as a lead compound for drug development .

- Mechanistic Insights : Mechanistic studies revealed that the compound's interaction with estrogen receptors could lead to downstream effects resulting in cell cycle arrest and apoptosis .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4’-methyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl rings provide a rigid framework that can interact with biological targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl and structurally related biphenyl derivatives.

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

Key Comparisons:

Substituent Position Effects :

- The 3' vs. 4'-methyl positioning in biphenyl systems (e.g., 3-(Benzyloxy)-3'-methyl vs. 4'-methyl derivatives) alters steric and electronic profiles. For instance, a 4'-methyl group may reduce rotational freedom compared to a 3'-methyl substituent due to proximity to the biphenyl axis .

- Benzyloxy at 3 vs. 4' : In 4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, the benzyloxy group at the 4'-position may enhance resonance stabilization of the amine group, enabling applications in electrophilic aromatic substitution .

Functional Group Influence: Ether vs. Carboxylic Acid: Compounds like 3'-(Benzyloxy)-[1,1'-biphenyl]-4-carboxylic acid exhibit higher polarity and water solubility compared to the non-polar 3-(Benzyloxy)-4'-methyl derivative, making them suitable for aqueous-phase reactions . Amine Functionality: The amine group in 4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine allows for nucleophilic reactions (e.g., sulfonamide formation), unlike the inert methyl group in the target compound .

Alkyl Chain Modifications: Butyl vs.

Research Findings:

- Synthetic Utility : Benzyloxy-protected biphenyls are frequently used in Suzuki-Miyaura cross-coupling reactions due to their stability under basic conditions. The methyl group in 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl may further stabilize the biphenyl core against oxidative degradation .

- Thermal Stability : Methyl and benzyloxy substituents collectively enhance thermal stability, as evidenced by analogous compounds with decomposition temperatures exceeding 250°C .

Biological Activity

3-(Benzyloxy)-4'-methyl-1,1'-biphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl possesses a biphenyl structure with a benzyloxy group and a methyl substituent on the phenyl ring. Its molecular formula is CHO, and it has a molecular weight of approximately 226.27 g/mol. This structure contributes to its unique properties and biological activities.

Biological Activity Overview

Research indicates that 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl exhibits several biological activities, including:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : It may inhibit certain enzymes involved in inflammation.

The biological activity of 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl is primarily attributed to its ability to interact with specific cellular targets. The benzyloxy group enhances binding affinity to enzyme active sites, which can lead to the inhibition of pathways involved in inflammation and cancer progression. For instance, it may inhibit the activity of enzymes that promote tumor growth or inflammatory responses .

Anticancer Activity

A study investigating various derivatives of biphenyl compounds found that 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl demonstrated significant antiproliferative effects against several cancer cell lines. The IC values (the concentration required for 50% inhibition of cell viability) ranged from 5 to 15 µM across different cell types, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Another aspect of its biological profile includes antimicrobial activity. In vitro tests have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported at approximately 32 µM for Staphylococcus aureus and 64 µM for Escherichia coli .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving human breast cancer cells (MCF-7), treatment with 3-(Benzyloxy)-4'-methyl-1,1'-biphenyl resulted in a dose-dependent reduction in cell viability. The study highlighted apoptosis induction as a key mechanism, supported by increased levels of caspase-3 activity .

Case Study 2: Anti-inflammatory Potential

A separate study focused on the anti-inflammatory properties of the compound demonstrated its ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was associated with the inhibition of NF-kB signaling pathways .

Data Tables

| Biological Activity | IC (µM) | MIC (µM) |

|---|---|---|

| Anticancer (MCF-7 Cells) | 5 - 15 | N/A |

| Antimicrobial (S. aureus) | N/A | 32 |

| Antimicrobial (E. coli) | N/A | 64 |

| Anti-inflammatory (Cytokine Inhibition) | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.